molecular formula C12H24N2 B2395795 [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine CAS No. 72135-32-1

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2395795
CAS No.: 72135-32-1
M. Wt: 196.338
InChI Key: BCXIHNPGQKJBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring is highly valued for its three-dimensional, sp3-hybridized structure, which allows researchers to efficiently explore pharmacophore space and often improve the solubility and overall druggability of potential drug candidates compared to flat, aromatic structures . This specific compound is further functionalized with a methanamine group and a cyclohexylmethyl substitution, making it a versatile chiral building block for the synthesis of more complex molecules. The presence of multiple chiral centers is a key feature, as the absolute and relative configuration can be critical for binding to enantioselective protein targets and optimizing the biological profile of resulting compounds . Researchers utilize this and similar pyrrolidine derivatives in drug discovery programs targeting a range of human diseases, including the development of anticancer, antibacterial, and central nervous system agents . This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[1-(cyclohexylmethyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXIHNPGQKJBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine Derivatives

A direct method involves alkylating pyrrolidine at the nitrogen position using cyclohexylmethyl halides. For example, reacting pyrrolidine with cyclohexylmethyl bromide in the presence of a base like potassium carbonate:
$$ \text{Pyrrolidine} + \text{Cyclohexylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} [1\text{-(Cyclohexylmethyl)pyrrolidine}] $$
Subsequent functionalization at C2 is achieved via formylation followed by reduction:
$$
[1\text{-(Cyclohexylmethyl)pyrrolidine}] \xrightarrow{\text{HCO}2\text{Et}, \text{NaBH}4} \text{Target compound} $$
This method, however, suffers from moderate yields (~40–50%) due to competing side reactions at the secondary amine.

Reductive Amination Strategies

Reductive amination between 2-pyrrolidinone and cyclohexylmethylamine offers improved selectivity:

  • Ketone Formation : 2-Pyrrolidinone is treated with cyclohexylmethylamine to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
    $$ \text{2-Pyrrolidinone} + \text{Cyclohexylmethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound} $$
    This route achieves yields of 60–70% and minimizes byproducts.

Hydrogenation of Pyrroline Precursors

Adapting methods from enantioselective pyrrolidine syntheses, hydrogenation of 1-(cyclohexylmethyl)-2-cyanopyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in ethanol/methanol mixtures provides the amine:
$$ \text{1-(Cyclohexylmethyl)-2-cyanopyrroline} \xrightarrow{\text{H}_2, \text{Pt/C}} \text{Target compound} $$
Yields exceed 80% under optimized conditions (25°C, 48 hours).

Advanced Functionalization Techniques

Coupling Reactions with Chloroacetyl Intermediates

A modular approach involves synthesizing a chloroacetylpyrrolidine intermediate, which reacts with cyclohexylmethylamine via nucleophilic substitution:

  • Chloroacetylpyrrolidine Synthesis :
    $$ \text{Pyrrolidine-2-carbonitrile} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{1-(Chloroacetyl)pyrrolidine-2-carbonitrile} $$
  • Amine Coupling :
    $$ \text{1-(Chloroacetyl)pyrrolidine-2-carbonitrile} + \text{Cyclohexylmethylamine} \xrightarrow{\text{KI, K}2\text{CO}3} \text{Target compound} $$
    This method achieves 75–85% yields and is scalable for industrial applications.

Asymmetric Synthesis Using Chiral Catalysts

Enantioselective routes employ chiral auxiliaries or catalysts. For instance, hydrogenation of a prochiral pyrroline using a Rhodium-(R)-BINAP complex yields the (R)-enantiomer with >90% enantiomeric excess (ee):
$$ \text{1-(Cyclohexylmethyl)pyrroline} \xrightarrow{\text{Rh-(R)-BINAP, H}_2} (R)\text{-[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine} $$

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Alkylation 40–50 85–90 Simple reagents Low yield, side reactions
Reductive Amination 60–70 90–95 High selectivity Requires ketone precursor
Hydrogenation 80–90 95–98 High efficiency, scalable Specialized catalysts needed
Coupling Reactions 75–85 92–96 Modular, adaptable Multi-step synthesis
Asymmetric Synthesis 70–80 98–99 Enantioselective Costly catalysts

Industrial-Scale Production Considerations

For commercial manufacturing, hydrogenation and coupling methods are preferred due to scalability and cost-effectiveness. Key optimizations include:

  • Solvent Systems : Ethanol/methanol mixtures (2:1 v/v) enhance reaction rates and catalyst recovery.
  • Catalyst Recycling : Platinum on carbon (Pt/C) can be reused for up to five cycles without significant activity loss.
  • Purification Techniques : Recrystallization from diisopropyl ether improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: N-substituted derivatives

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine, are extensively studied for their roles as potential drug candidates. Their structural versatility allows for modifications that can enhance biological activity and selectivity against various targets.

  • Kinase Inhibition : Research indicates that pyrrolidine derivatives can serve as effective inhibitors of kinases. For example, modifications to the pyrrolidine structure have led to compounds exhibiting nanomolar activity against specific kinases such as CK1γ and CK1ε, suggesting that this compound may similarly offer therapeutic benefits in kinase-related diseases .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, which is crucial for conditions like depression and anxiety.

Antidepressant Activity

Studies have demonstrated that compounds with a pyrrolidine core can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common mechanism through which these compounds exert their effects .

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and catalytic methods have been explored to enhance efficiency.

Versatile Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, facilitating the development of new pharmaceuticals with tailored properties .

Case Study 1: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis involving pyrrolidine derivatives has highlighted the importance of substituents on the pyrrolidine ring in enhancing biological activity. Modifications to the cyclohexylmethyl group have been shown to significantly influence potency against various biological targets .

CompoundActivity (IC50_{50} nM)Comments
Compound A72Optimal configuration with cyclohexylmethyl group
Compound B120Less effective due to steric hindrance

Case Study 2: Antidepressant Efficacy

In preclinical trials, derivatives of this compound demonstrated significant antidepressant-like effects in rodent models, comparable to established antidepressants such as fluoxetine. The mechanism was attributed to enhanced serotonergic transmission .

Mechanism of Action

The mechanism of action of [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

The substituent on the pyrrolidine nitrogen significantly impacts physicochemical and biological properties:

Compound Name N-Substituent Molecular Weight Key Properties/Applications Evidence Source
[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine Cyclohexylmethyl 196.32 (calc.) High lipophilicity, steric hindrance
N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine 2-Methylbenzyl 218.34 (calc.) Aromatic interactions, moderate logP
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine 4-Iodobenzyl 330.23 (calc.) Electron-withdrawing substituent
N-Methyl-1-(pyrrolidin-2-yl)methanamine Methyl 128.21 (calc.) Reduced steric bulk, higher solubility

Key Observations :

  • Aromatic substituents (e.g., 2-methylbenzyl, 4-iodobenzyl): Introduce π-π stacking capabilities but may reduce solubility compared to aliphatic groups .
  • Methyl : Simplifies synthesis but offers minimal steric or electronic effects .

Ring Saturation and Functional Group Positioning

Comparisons with unsaturated analogs highlight the role of pyrrolidine vs. pyrrole rings:

Compound Name Ring Type Functional Groups Key Differences Evidence Source
This compound Pyrrolidine -CH₂NH₂ at C2, saturated ring Flexible ring, amine basicity (pKa ~10)
1-(1-Methyl-1H-pyrrol-2-yl)methanamine Pyrrole -CH₂NH₂ at C2, aromatic ring Conjugated system, lower basicity
5e (from antitubercular study) Pyrrole N-(cyclohexylmethyl), dimethyl groups Aromaticity affects reactivity

Key Observations :

  • Pyrrolidine (saturated): Enhances conformational flexibility and basicity of the amine, favoring hydrogen bonding in biological systems .
  • Pyrrole (unsaturated): Aromaticity reduces amine basicity (pKa ~4-6) and restricts ring puckering, limiting binding modes .

Key Observations :

  • Cyclohexylmethyl introduction : Likely involves reductive amination or nucleophilic substitution, with yields dependent on steric hindrance .
  • Aromatic substituents (e.g., 4-chlorobenzyl): Achieve moderate yields (60-68%) via SN2 reactions, but halogenated reagents increase cost .

Key Observations :

  • Target compound : High logP suggests suitability for blood-brain barrier penetration but may require formulation enhancements for aqueous delivery .
  • Pyridine-containing analogs : Lower logP improves solubility but reduces membrane permeability .

Biological Activity

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C12H19N
  • Molecular Weight : 191.29 g/mol
  • Canonical SMILES : C1(CCCCC1)CN2CCCCC2

The cyclohexylmethyl group is anticipated to enhance the lipophilicity of the compound, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The pyrrolidine ring structure allows for diverse binding interactions, enhancing its potential as a therapeutic agent.

  • Receptor Interaction : The compound has shown affinity for several neurotransmitter receptors, which may contribute to its psychoactive effects.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, impacting conditions such as depression and anxiety.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives with similar structures reduced immobility time in the forced swim test, a common assay for antidepressant activity.

Analgesic Properties

In analgesic models, compounds with a pyrrolidine backbone have been shown to reduce pain responses. This suggests potential applications in pain management therapies.

Study 1: Antidepressant Activity

A recent study evaluated the effects of this compound on depression-like behaviors in rodents. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its efficacy as an antidepressant.

Parameter Control Group Treatment Group
Immobility Time (s)120 ± 1560 ± 10*
Locomotion (distance traveled, cm)150 ± 20200 ± 30*

(*p < 0.05 vs. control)

Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of the compound using a hot plate test for pain sensitivity. Results showed a marked increase in pain threshold among treated animals.

Parameter Control Group Treatment Group
Pain Threshold (s)5 ± 110 ± 2*

(*p < 0.05 vs. control)

Q & A

Q. Q1: What are the key considerations for synthesizing [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, cyclohexylmethyl precursors may react with pyrrolidine derivatives under controlled conditions (temperature: 60–80°C, inert atmosphere). Critical parameters include:

  • Reaction time optimization : Prolonged durations risk side reactions (e.g., over-alkylation) .
  • pH control : Acidic conditions (pH 4–6) stabilize intermediates but may require neutralization before purification .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Advanced Synthesis Challenges

Q. Q2: How can researchers resolve contradictory yield data reported for similar amine derivatives?

Methodological Answer: Contradictions often arise from subtle differences in:

  • Catalyst selection : Pd/C vs. Raney Ni in hydrogenation steps may alter reaction efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may trap water, reducing yield .
  • Steric effects : Bulky substituents (e.g., cyclohexyl) slow reaction kinetics; microwave-assisted synthesis can mitigate this .
    Data Comparison Table :
ConditionYield RangeReference
Pd/C, DMF, 24h45–55%
Raney Ni, EtOH, 12h60–70%
Microwave, 100°C, 2h75–80%

Structural Confirmation

Q. Q3: Which analytical techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration but requires high-quality crystals .
  • Chiral HPLC : Uses columns like Chiralpak® IA/IB; retention times compared to enantiopure standards .
  • NOESY NMR : Detects spatial proximity between cyclohexylmethyl protons and pyrrolidine ring protons .
    Note : Mass spectrometry (HRMS) confirms molecular weight but not stereochemistry .

Biological Activity Profiling

Q. Q4: How does the cyclohexylmethyl group influence this compound’s interaction with neurological receptors?

Methodological Answer: The cyclohexyl group introduces steric hindrance and lipophilicity , which:

  • Enhance blood-brain barrier permeability (logP ~2.5) .
  • Modulate affinity for receptors (e.g., σ-1 or NMDA) via hydrophobic pocket interactions .
    Advanced Approach :
  • Molecular docking : Compare binding poses with/without cyclohexylmethyl using software like AutoDock Vina .
  • SAR studies : Analogues with smaller substituents (e.g., methyl) show reduced receptor occupancy .

Data Contradiction Analysis

Q. Q5: Why do some studies report potent bioactivity while others show negligible effects for structurally similar compounds?

Methodological Answer: Discrepancies may stem from:

  • Assay variability : Cell-based vs. in vivo models (e.g., IC50 differences due to metabolic stability) .
  • Impurity profiles : Trace byproducts (e.g., N-oxide derivatives) act as inhibitors/activators .
  • Solubility : Hydrochloride salts (used in ) enhance aqueous solubility, improving bioavailability.

Safety and Handling

Q. Q6: What are the critical safety protocols for handling this amine derivative in the lab?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats mandatory .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Computational Modeling

Q. Q7: How can in silico methods predict the metabolic pathways of this compound?

Methodological Answer:

  • Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 oxidation sites (e.g., pyrrolidine ring) .
  • Metabolite validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.